

# A Technical Guide to the History, Discovery, and Synthesis of Sodium Permanganate

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## Compound of Interest

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## Abstract

Sodium permanganate ( $\text{NaMnO}_4$ ) is a potent oxidizing agent with a rich, albeit often overshadowed, history intertwined with its more common potassium counterpart. While the discovery of the permanganate ion dates back to the 17th century, the isolation and industrial production of the sodium salt presented unique chemical challenges that shaped its development. This guide provides an in-depth exploration of the historical context of sodium permanganate's discovery, details its key physicochemical properties, and presents the primary experimental protocols for its synthesis. Particular focus is given to the industrial two-step process involving the roasting of manganese dioxide and subsequent disproportionation, a method that overcomes the inherent instability of the sodium manganate intermediate.

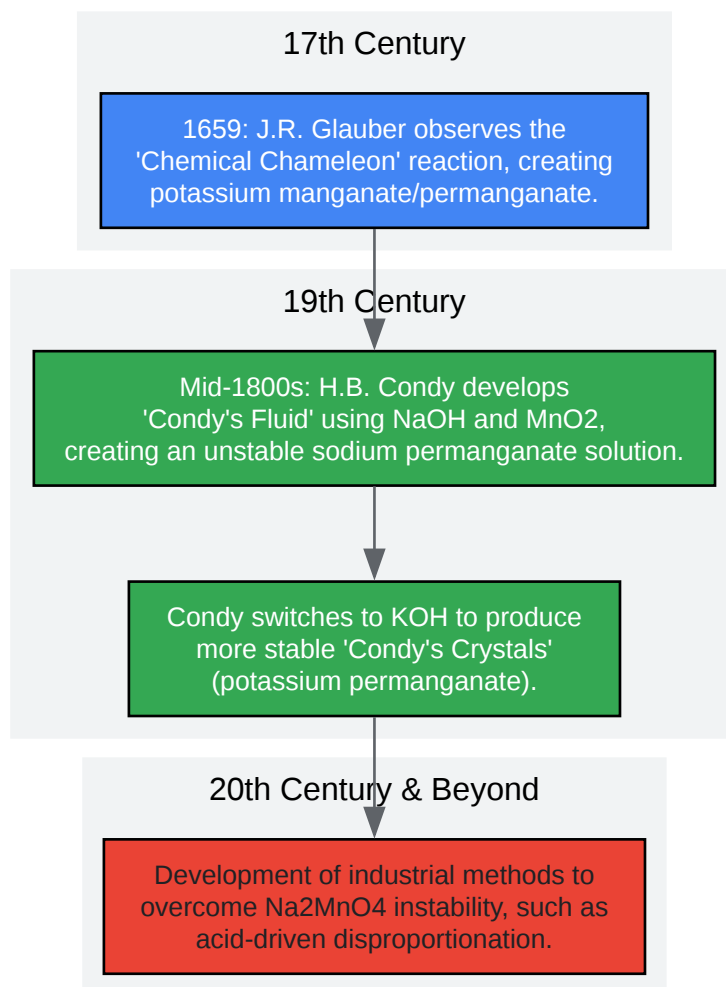
## History and Discovery

The journey to understanding sodium permanganate begins with the initial discovery of permanganates. In 1659, Johann Rudolf Glauber fused pyrolusite (manganese dioxide,  $\text{MnO}_2$ ) with potassium carbonate and dissolved the resulting material in water.<sup>[1]</sup> He observed a fascinating color change from green (potassium manganate) to violet (potassium permanganate), a reaction now famously known as the "chemical chameleon".<sup>[1]</sup>

However, the specific development of sodium permanganate came later and was driven by the search for disinfectants in the 19th century. London chemist Henry Bollmann Condry found that fusing pyrolusite with sodium hydroxide (NaOH) and dissolving it in water yielded a solution with disinfectant properties, which he patented and sold as 'Condry's Fluid'.<sup>[1]</sup> This fluid, containing sodium permanganate, was effective but notably unstable.<sup>[1]</sup>

The core chemical challenge, which historically limited the use of sodium permanganate, is the instability of its precursor, sodium manganate ( $\text{Na}_2\text{MnO}_4$ ).<sup>[2]</sup> The analogous industrial process for producing potassium permanganate involves the stable intermediate potassium manganate ( $\text{K}_2\text{MnO}_4$ ).<sup>[1]</sup> When sodium hydroxide is used instead of potassium hydroxide in the initial fusion step, the desired sodium manganate does not readily form; instead, a Mn(V) compound is often produced, complicating the synthesis.<sup>[1]</sup> This instability is a primary reason why potassium permanganate became more commonly used.<sup>[1]</sup> It wasn't until the development of alternative synthesis routes, such as the disproportionation of the manganate intermediate using an acid, that efficient production of high-purity sodium permanganate became feasible.<sup>[3]</sup>

Figure 1: Timeline of Permanganate Discovery



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Figure 1: A brief timeline of key events in the discovery of permanganates.

## Physicochemical and Quantitative Data

Sodium permanganate is a strong oxidizing agent due to the high +7 oxidation state of the manganese atom.<sup>[4]</sup> It is a purplish-black crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.<sup>[4][5]</sup> Its most significant physical distinction from potassium permanganate is its remarkably higher solubility in water.

Property	Value
Chemical Formula	$\text{NaMnO}_4$ (anhydrous) $\text{NaMnO}_4 \cdot \text{H}_2\text{O}$ (monohydrate)
Molar Mass	141.925 g/mol (anhydrous)[2][6] 159.94 g/mol (monohydrate)[2]
Appearance	Purplish-black or reddish-purple crystalline solid[2][6][7]
Density	1.972 g/cm <sup>3</sup> (monohydrate)[2][5]
Melting Point	Decomposes at >170 °C[2]
Solubility in Water	~90 g/100 mL[2][5] (~15 times more soluble than $\text{KMnO}_4$ [5])
Oxidation State of Mn	+7[4]

## Synthesis and Experimental Protocols

Several methods exist for the synthesis of sodium permanganate, including electrolysis of a sodium hydroxide solution with a manganese anode and substitution reactions between sodium sulfate and barium or calcium permanganate.[2] However, the most prominent industrial method involves a two-step process of roasting and disproportionation.[3]

### Industrial Production via Roasting and Disproportionation

This method successfully bypasses the issue of sodium manganate instability by immediately converting it to the more stable permanganate form in a secondary step.

Experimental Protocol:

#### Step 1: Roasting (Formation of Sodium Manganate)

- Reactants: Manganese dioxide ( $\text{MnO}_2$ ) and sodium hydroxide ( $\text{NaOH}$ ) are mixed in a weight ratio of approximately 1:0.7 to 1:0.9.[3]

- Procedure: The homogenous mixture is placed in a suitable vessel for high-temperature roasting.
- Conditions: Air is passed over the mixture while it is heated to a temperature of 400–500°C for 3–5 hours.[3]
- Reaction: The MnO<sub>2</sub> is oxidized in the alkaline environment to form sodium manganate (Na<sub>2</sub>MnO<sub>4</sub>).[3]
  - $2 \text{ MnO}_2 + 4 \text{ NaOH} + \text{O}_2 \rightarrow 2 \text{ Na}_2\text{MnO}_4 + 2 \text{ H}_2\text{O}$

#### Step 2: Disproportionation (Formation of Sodium Permanganate)

- Reactants: The crude sodium manganate solid from Step 1 and a disproportionating agent, typically sulfuric acid (H<sub>2</sub>SO<sub>4</sub>).[3]
- Procedure: The roasted solid is first dissolved in water. Sulfuric acid is then added slowly to the aqueous solution.[3]
- Conditions: The reaction proceeds in the aqueous phase at ambient temperature.
- Reaction: The manganate (VI) ion disproportionates into the permanganate (VII) ion and manganese (IV) dioxide.[3]
  - $3 \text{ Na}_2\text{MnO}_4 + 2 \text{ H}_2\text{SO}_4 \rightarrow 2 \text{ NaMnO}_4 + \text{MnO}_2 + 2 \text{ Na}_2\text{SO}_4 + 2 \text{ H}_2\text{O}$

#### Step 3: Purification and Product Isolation

- Filtration: The resulting mixture contains soluble sodium permanganate and sodium sulfate, along with solid manganese dioxide precipitate. The MnO<sub>2</sub> is removed via filtration.[3]
- Separation: The filtrate is concentrated by evaporation, causing the less soluble sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) to crystallize out, which is then removed.[3]
- Final Product: The remaining mother liquor is a concentrated solution of sodium permanganate.[3]

- Recycling: The filtered manganese dioxide and the sodium hydroxide produced from the causticization of the sodium sulfate byproduct can be recycled back into Step 1, making the process more economical and environmentally friendly.[3]

Figure 2: Industrial Synthesis of Sodium Permanganate

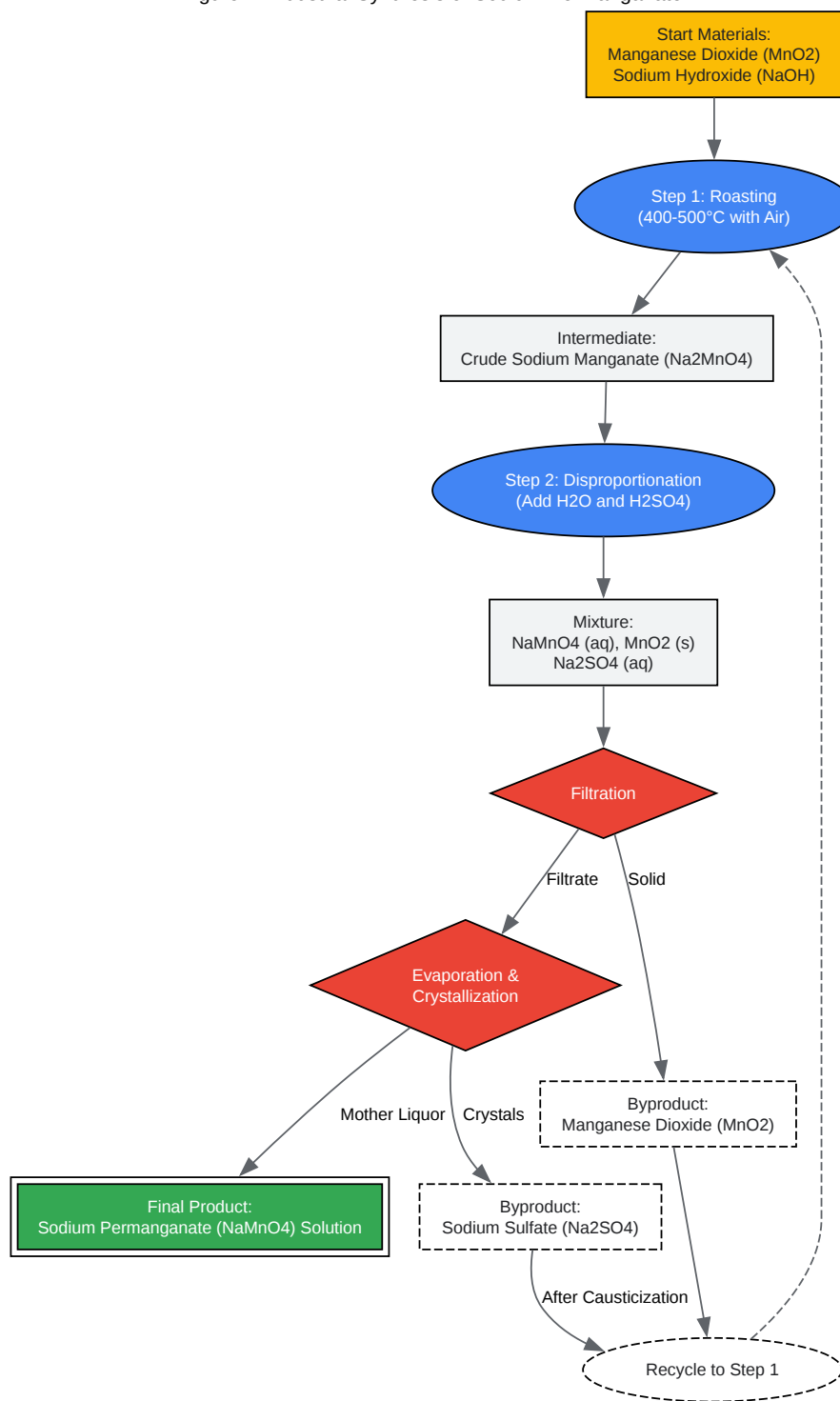
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Figure 2: Workflow for the industrial production of sodium permanganate.

## Applications in Research and Industry

Due to its high solubility, sodium permanganate is particularly valuable in applications requiring concentrated solutions or precise dosing, such as in water treatment and environmental remediation for in situ chemical oxidation (ISCO) of contaminants like chlorinated ethenes and polyaromatic hydrocarbons.[4][7][8][9] In research and development, it serves as a powerful oxidizing agent in various organic syntheses.[10] While historically less common than its potassium analog, its unique properties ensure its continued importance in specialized chemical applications.

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- To cite this document: BenchChem. [A Technical Guide to the History, Discovery, and Synthesis of Sodium Permanganate]. BenchChem, [2025]. [Online PDF]. Available at:



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